Ethyl 4-(((5-ethylthiophen-2-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

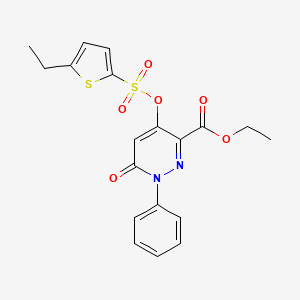

Ethyl 4-(((5-ethylthiophen-2-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a sulfonate ester functional group at position 4 of the pyridazine ring. The molecule features a phenyl substituent at position 1 and an ethyl ester group at position 2.

Properties

IUPAC Name |

ethyl 4-(5-ethylthiophen-2-yl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O6S2/c1-3-14-10-11-17(28-14)29(24,25)27-15-12-16(22)21(13-8-6-5-7-9-13)20-18(15)19(23)26-4-2/h5-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFVSFQHGFOSQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)OC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(((5-ethylthiophen-2-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS Number: 886951-59-3) is a synthetic compound with a complex molecular structure characterized by the formula and a molecular weight of approximately 434.48 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Pharmacological Properties

Research has indicated that compounds similar to this compound exhibit various pharmacological effects, including:

- Antimicrobial Activity : Studies have shown that related compounds possess significant antimicrobial properties against various bacterial strains. The sulfonamide moiety in the structure is often associated with antibacterial activity .

- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties, potentially useful in treating conditions like arthritis.

- Anticancer Potential : Preliminary studies suggest that derivatives of pyridazine can inhibit cancer cell proliferation, indicating a potential role in cancer therapy .

The biological activity of this compound may involve the following mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical to bacterial survival or cancer cell proliferation.

- Modulation of Signaling Pathways : It could affect various signaling pathways that regulate inflammation and cell growth.

Case Studies

Several studies have explored the biological activities of similar compounds:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest analog is Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate (CAS: 478067-01-5), which shares the pyridazine core and ester functionality but differs in substituents (Table 1) .

Table 1: Structural Comparison

| Feature | Target Compound | Analog (CAS 478067-01-5) |

|---|---|---|

| Position 4 Substituent | (5-Ethylthiophen-2-yl)sulfonyloxy group (S-containing, polar) | Trifluoromethyl group (CF₃, highly electronegative) |

| Position 1 Substituent | Phenyl group (unsubstituted) | 3-(Trifluoromethyl)phenyl group (CF₃-substituted) |

| Molecular Formula | Not explicitly provided (inferred as C₁₈H₁₈N₂O₆S₂) | C₁₅H₁₀F₆N₂O₃ |

| Molecular Weight | ~458.5 g/mol (calculated) | 380.24 g/mol |

| XLogP3 | Estimated >3.4 (higher due to sulfur groups) | 3.4 |

| Hydrogen Bond Acceptors | ~10–12 (sulfonyloxy O-atoms, carbonyl groups) | 10 |

| Topological PSA | ~90–100 Ų (higher polarity from sulfonate) | 59 Ų |

Physicochemical and Functional Implications

Lipophilicity (XLogP3): The analog’s trifluoromethyl groups enhance lipophilicity (XLogP3 = 3.4), favoring membrane permeability. Biological Impact: Sulfonate esters are often used as prodrugs or leaving groups in medicinal chemistry, whereas trifluoromethyl groups stabilize metabolic resistance.

Polar Surface Area (TPSA): The target compound’s TPSA is significantly higher (~90–100 Ų vs. 59 Ų in the analog), suggesting reduced blood-brain barrier penetration but enhanced solubility for intravenous applications.

Synthetic Challenges:

- The sulfonate ester in the target compound requires precise sulfonation and coupling steps, whereas trifluoromethyl groups in the analog are typically introduced via nucleophilic substitution or cross-coupling reactions.

Electronic Effects:

- The electron-withdrawing CF₃ groups in the analog stabilize the pyridazine ring, reducing electrophilicity. In contrast, the sulfonate ester in the target compound may activate the ring toward nucleophilic attack.

Validation and Characterization Methods

Structural validation of such compounds relies on techniques like X-ray crystallography (e.g., SHELX programs for refinement ) and computational tools for property prediction (e.g., topological PSA and logP calculations ). The absence of crystallographic data for the target compound underscores the need for experimental validation to confirm inferred properties.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing this compound, and what challenges arise during multi-step reactions?

- Methodological Answer : Synthesis typically involves sequential sulfonylation, esterification, and cyclization reactions. For example, sulfonyloxy groups are introduced via sulfonic acid derivatives under anhydrous conditions . Key challenges include maintaining anhydrous environments to avoid hydrolysis of reactive intermediates and optimizing stoichiometry to prevent byproducts. Reaction monitoring via TLC or HPLC is critical at each step to ensure intermediate purity .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves aromatic and sulfonyl group configurations. Mass Spectrometry (MS) confirms molecular weight and fragmentation patterns, while Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and sulfonate (S=O) . X-ray crystallography may be used for absolute configuration determination if crystals are obtainable .

Q. How can researchers determine the compound’s solubility and thermal stability?

- Methodological Answer : Solubility is tested in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using gravimetric or UV-Vis methods. Thermal stability is assessed via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to identify decomposition points and phase transitions . Note: Solubility data may require empirical determination due to variability in reported values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Methodological Answer : Use Design of Experiments (DoE) principles to systematically vary parameters (temperature, solvent ratio, catalyst loading). For instance, Response Surface Methodology (RSM) identifies optimal conditions for sulfonylation efficiency . Computational tools (e.g., quantum chemical calculations) predict reaction pathways and transition states, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in reported biological activity data across similar dihydropyridazine derivatives?

- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies using analogs with controlled substitutions (e.g., varying sulfonyl or phenyl groups). For example, replacing the 5-ethylthiophene group with a methoxyphenyl moiety (as in ) alters lipophilicity and target binding. Validate hypotheses via in vitro assays (e.g., kinase inhibition) and molecular docking simulations .

Q. How can researchers elucidate the compound’s metabolic pathways and degradation products?

- Methodological Answer : Use LC-MS/MS to track metabolite formation in hepatic microsome assays. Isotopic labeling (e.g., ¹⁴C at the ethyl ester group) identifies cleavage sites. Accelerated stability studies under acidic/alkaline conditions reveal hydrolysis products, while computational tools (e.g., Meteor Nexus) predict Phase I/II metabolites .

Q. What computational models are effective for predicting the compound’s mechanism of action?

- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model protein-ligand interactions, while density functional theory (DFT) calculates electronic properties of reactive groups (e.g., sulfonyloxy’s electrophilicity). Machine learning models trained on kinase inhibitor datasets prioritize biological targets .

Data Interpretation and Experimental Design

Q. How should researchers design assays to distinguish between on-target and off-target effects in biological studies?

- Methodological Answer : Employ orthogonal assays:

- On-target : CRISPR-edited cell lines lacking the putative target gene.

- Off-target : Proteome-wide affinity pulldown combined with SILAC labeling.

- Dose-response curves (IC₅₀ comparisons) and kinetic studies (kcat/KM) further validate specificity .

Q. What statistical approaches are recommended for analyzing contradictory cytotoxicity data?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., cell passage number, serum batch). Use Bland-Altman plots to assess inter-lab variability. Replicate studies under standardized conditions (e.g., CLSI guidelines) with positive/negative controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.